methyl 2-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamido)acetate
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Overview
Description
Methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate typically involves the reaction of 3-aminothieno[2,3-b]pyridines with 2,5-dimethoxytetrahydrofuran. This reaction yields substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . The Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines is another method that produces 4,5-dihydropyrido[3",2":4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and thieno[2,3-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Pyrrole derivatives: Compounds with a pyrrole ring often have similar chemical reactivity and biological activities.
Uniqueness
Methyl 2-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]formamido}acetate is unique due to its specific combination of a pyrrole ring fused with a thieno[2,3-b]pyridine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
methyl 2-[(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H13N3O3S/c1-21-11(19)9-17-14(20)13-12(18-7-2-3-8-18)10-5-4-6-16-15(10)22-13/h2-8H,9H2,1H3,(H,17,20) |
InChI Key |
IFVFSPFAJBFNJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C2=C(S1)N=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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